molecular formula C16H21N3O2S B279467 N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine

N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine

カタログ番号 B279467
分子量: 319.4 g/mol
InChIキー: KTTILJQOHFSMCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine, commonly known as DBeQ, is a small molecule inhibitor that has gained attention in the field of cancer research. It was first synthesized in 2006 by the group of Dr. Craig Crews at Yale University. Since then, it has been widely studied for its potential use as an anticancer agent.

作用機序

DBeQ binds to the beta-subunit of the 20S proteasome, which is responsible for the catalytic activity of the complex. This binding leads to a conformational change in the proteasome, which results in the inhibition of its activity. As a result, the accumulation of misfolded and damaged proteins within the cancer cells leads to their death.
Biochemical and Physiological Effects
DBeQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is mediated by the accumulation of misfolded and damaged proteins within the cells, which ultimately leads to their death. Additionally, DBeQ has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

実験室実験の利点と制限

One advantage of using DBeQ in lab experiments is its specificity for the proteasome. This allows for the selective inhibition of the proteasome, which is not possible with other proteasome inhibitors. Additionally, DBeQ has been shown to be effective against a wide range of cancer cell lines.
One limitation of using DBeQ in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, DBeQ has been shown to have cytotoxic effects on non-cancerous cells, which limits its potential use as a therapeutic agent.

将来の方向性

There are several potential future directions for the study of DBeQ. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of DBeQ. Additionally, the use of DBeQ in combination with other anticancer agents is an area of active research. Finally, the development of new methods for the delivery of DBeQ to cancer cells is an important area of research, as this could improve its efficacy as a therapeutic agent.

合成法

The synthesis of DBeQ involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzyl chloride with sodium hydride to form the corresponding benzyl ether. This intermediate is then reacted with 3-mercapto-N-(3-chloropropyl)pyrimidine-2,4-diamine to form the final product, DBeQ.

科学的研究の応用

DBeQ has been extensively studied for its potential use as an anticancer agent. It has been shown to selectively inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which ultimately results in the death of cancer cells.

特性

分子式

C16H21N3O2S

分子量

319.4 g/mol

IUPAC名

N-[(2,4-dimethoxyphenyl)methyl]-3-pyrimidin-2-ylsulfanylpropan-1-amine

InChI

InChI=1S/C16H21N3O2S/c1-20-14-6-5-13(15(11-14)21-2)12-17-7-4-10-22-16-18-8-3-9-19-16/h3,5-6,8-9,11,17H,4,7,10,12H2,1-2H3

InChIキー

KTTILJQOHFSMCH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNCCCSC2=NC=CC=N2)OC

正規SMILES

COC1=CC(=C(C=C1)CNCCCSC2=NC=CC=N2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。